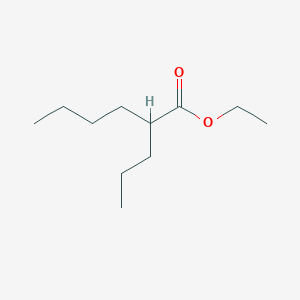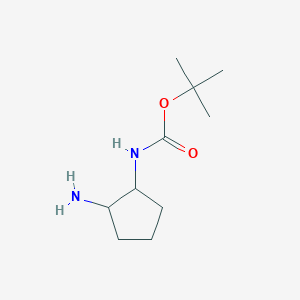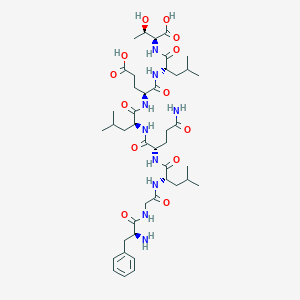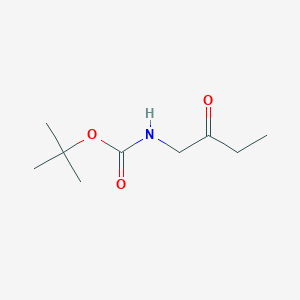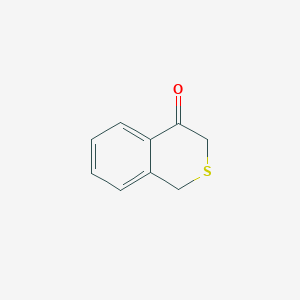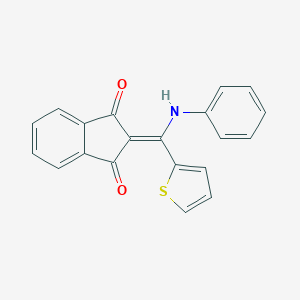
(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one, also known as HPTI, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. HPTI is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.42 g/mol.
Mechanism Of Action
The mechanism of action of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell proliferation and survival. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one inhibits the activation of Akt and mTOR, leading to the downregulation of downstream targets such as p70S6K and 4EBP1. This results in the inhibition of protein synthesis and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one has also been reported to exhibit anti-inflammatory and antioxidant properties. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increases the levels of antioxidant enzymes such as SOD and CAT.
Advantages And Limitations For Lab Experiments
One of the major advantages of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is its ease of synthesis and scalability. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one can be synthesized under mild conditions and with high purity, making it a suitable candidate for large-scale production. However, one of the limitations of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one. One of the potential applications of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is in the development of novel anti-cancer drugs. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one can be used as a lead compound for the synthesis of analogs with improved efficacy and pharmacokinetic properties. Additionally, (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one can also be used in the development of novel materials with unique properties, such as optical and electronic materials.
Conclusion:
In conclusion, (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is a novel organic compound with significant potential in various scientific research applications. Its ease of synthesis, potent anti-tumor activity, and anti-inflammatory and antioxidant properties make it a suitable candidate for further research and development. The identification of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one as a lead compound for the development of novel anti-cancer drugs and materials opens up new avenues for scientific research and innovation.
Synthesis Methods
The synthesis of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one involves the condensation reaction between 2-thiophenecarboxaldehyde and 1H-inden-1-one in the presence of phenylhydrazine. The reaction proceeds under mild conditions and yields (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one as the main product with a purity of over 95%. The synthesis of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one can be easily scaled up, making it a suitable candidate for large-scale production.
Scientific Research Applications
(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one has shown promising results in various scientific research applications. One of the most significant applications of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is in the field of medicinal chemistry. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one has been reported to exhibit potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing the migration and invasion of cancer cells.
properties
CAS RN |
128404-76-2 |
|---|---|
Product Name |
(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one |
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-hydroxy-2-(N-phenyl-C-thiophen-2-ylcarbonimidoyl)inden-1-one |
InChI |
InChI=1S/C20H13NO2S/c22-19-14-9-4-5-10-15(14)20(23)17(19)18(16-11-6-12-24-16)21-13-7-2-1-3-8-13/h1-12,22H |
InChI Key |
ALFMGJRWPDPSCB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4 |
SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CS2)C3=C(C4=CC=CC=C4C3=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4 |
synonyms |
(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)


